An In-depth Technical Guide to 6-Bromobenzo[h]quinoline: A Strategic Intermediate in Research and Development
An In-depth Technical Guide to 6-Bromobenzo[h]quinoline: A Strategic Intermediate in Research and Development
This guide provides a comprehensive technical overview of 6-Bromobenzo[h]quinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular attributes, strategic applications, and detailed experimental protocols for its synthesis and characterization, offering field-proven insights for professionals in drug development and scientific research.
Core Molecular Profile of 6-Bromobenzo[h]quinoline
6-Bromobenzo[h]quinoline belongs to the family of benzoquinolines, which are polycyclic aromatic azaheterocycles. The parent structure, benzo[h]quinoline, is an isomer of acridine and phenanthridine, consisting of a quinoline system fused with a benzene ring. The presence of a bromine atom at the 6-position is of paramount importance, as it provides a versatile synthetic handle for further molecular elaboration, a topic we explore in Section 3.
Molecular Structure
The structure consists of a rigid, planar tetracyclic system. This planarity is a key feature, influencing its photophysical properties and its ability to intercalate with biological macromolecules.
Caption: 2D molecular structure of 6-Bromobenzo[h]quinoline.
Physicochemical and Spectroscopic Data
The fundamental properties of 6-Bromobenzo[h]quinoline are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈BrN | [1][2] |
| Molecular Weight | 258.11 g/mol | [1][2][3][4] |
| CAS Number | 30727-61-8 | [1][2][5][6] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [1][2][5] |
| SMILES | BrC1=C2C(C=CC=C2)=C3N=CC=CC3=C1 | [1][2] |
| Flash Point | 197.5ºC | [7] |
| Storage | Room temperature, sealed in dry, dark place | [2][3] |
Strategic Importance in Research and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[8] The functionalization of this ring system is a key strategy for expanding chemical diversity and enhancing pharmacological profiles.[9]
A Versatile Building Block in Drug Discovery
6-Bromobenzo[h]quinoline serves as an exemplary building block for several reasons:
-
Rigid Scaffold: The extended, planar aromatic system provides a rigid framework, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Modulation of Physicochemical Properties: The fused ring system enhances lipophilicity (calculated XLogP3-AA of parent benzo[h]quinoline is 3.4[10]), a critical parameter in determining the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The bromine atom at the 6-position is the molecule's most powerful feature. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the precise and efficient introduction of a wide array of functional groups (aryl, heteroaryl, alkyl, amine, etc.), enabling the systematic exploration of the structure-activity relationship (SAR).
Applications in Materials Science
Beyond pharmaceuticals, the photophysical properties of the benzo[h]quinoline core make it a valuable component in materials science.[11] Its extended π-conjugated system is conducive to electron transport, and derivatives are investigated for applications such as:
-
Organic Light-Emitting Diodes (OLEDs): Used as an emissive layer component due to potential for high quantum yield and thermal stability.[3]
-
Fluorescent Probes: Serves as a building block for dyes and luminescent probes for bioimaging, often exhibiting strong blue emission and good photostability.[3]
-
Organic Semiconductors: The extended aromatic structure can enhance electron transport in materials designed for thin-film transistors.[3]
Experimental Protocols: Synthesis and Characterization
The following protocols are presented as a self-validating system. The synthesis and purification stages are followed by rigorous analytical characterization to confirm the identity and purity of the final product.
General Synthetic and Analytical Workflow
This workflow represents a standard pathway from synthesis to validated product. Each step requires careful execution and documentation.
Caption: General workflow for the synthesis and validation of 6-Bromobenzo[h]quinoline.
Representative Synthesis Protocol
The synthesis of benzo[h]quinoline derivatives can be achieved through several established methods. A common approach involves a variation of the Skraup synthesis or the Doebner-von Miller reaction, followed by regioselective bromination.
Step 1: Synthesis of Benzo[h]quinoline
-
Rationale: The Combes quinoline synthesis provides a reliable method for constructing the quinoline ring system. It involves the acid-catalyzed reaction of an aniline (in this case, 1-naphthylamine) with a β-diketone.
-
To a stirred solution of 1-naphthylamine (1.0 eq) in a suitable solvent like polyphosphoric acid, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to yield crude benzo[h]quinoline.
Step 2: Bromination of Benzo[h]quinoline
-
Rationale: Electrophilic aromatic substitution on the electron-rich benzo[h]quinoline ring. The 6-position is often susceptible to bromination.
-
Dissolve the crude benzo[h]quinoline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-Bromobenzo[h]quinoline.
Purification Protocol: Column Chromatography
-
Rationale: To separate the desired product from unreacted starting materials, byproducts, and isomers.
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane/Ethyl Acetate 98:2 to 90:10).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield pure 6-Bromobenzo[h]quinoline.
Structural Characterization Protocols
-
Rationale: To unequivocally confirm the chemical structure and purity of the synthesized compound. Spectroscopic data should conform to the expected structure.[3]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
-
Expected ¹H NMR Results: A complex series of signals in the aromatic region (approx. 7.5-9.0 ppm). The number of protons, their splitting patterns (doublets, triplets, multiplets), and coupling constants will be characteristic of the benzo[h]quinoline ring system.
-
Expected ¹³C NMR Results: Thirteen distinct signals corresponding to the 13 carbon atoms in the molecule. The chemical shifts will be in the aromatic region (approx. 120-150 ppm), with the carbon attached to the bromine appearing at a characteristic upfield shift compared to its non-brominated counterpart.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Place a small amount of the solid product directly on the ATR crystal of an FT-IR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Results: Characteristic absorption bands for:
-
Aromatic C-H stretching (~3100-3000 cm⁻¹)
-
C=N and C=C stretching in the aromatic system (~1650-1450 cm⁻¹)
-
C-Br stretching (~600-500 cm⁻¹)
-
Safety and Handling
6-Bromobenzo[h]quinoline should be handled with standard laboratory precautions.
-
Hazard Statements: May cause skin and serious eye irritation.[6]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, dark place.
-
References
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PubChem, National Institutes of Health. 10-Bromobenzo[h]quinoline. [Link]
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Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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Frontiers in Chemistry. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
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National Center for Biotechnology Information. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. [Link]
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PubChem, National Institutes of Health. Benzo(h)quinoline. [Link]
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Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
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